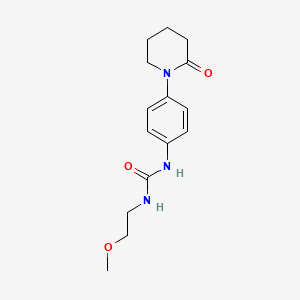

1-(2-Methoxyethyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea

Description

Properties

IUPAC Name |

1-(2-methoxyethyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3/c1-21-11-9-16-15(20)17-12-5-7-13(8-6-12)18-10-3-2-4-14(18)19/h5-8H,2-4,9-11H2,1H3,(H2,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSIBHUDRWMFJGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NC1=CC=C(C=C1)N2CCCCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Methoxyethyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the piperidinone moiety: This can be achieved through the cyclization of appropriate amine and ketone precursors under acidic or basic conditions.

Attachment of the phenyl ring: The piperidinone intermediate is then reacted with a phenyl halide or phenyl boronic acid in the presence of a palladium catalyst to form the phenyl-piperidinone structure.

Introduction of the urea linkage: The phenyl-piperidinone intermediate is treated with an isocyanate or carbamoyl chloride to form the urea linkage.

Addition of the methoxyethyl group: Finally, the compound is alkylated with a methoxyethyl halide under basic conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.

Chemical Reactions Analysis

1-(2-Methoxyethyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl group, using reagents such as alkyl halides or nucleophiles like amines and thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

1-(2-Methoxyethyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous urea derivatives, focusing on substituents, molecular properties, synthesis, and biological activities:

Key Structural and Functional Insights:

Substituent Effects: The 2-oxopiperidinyl group in the target compound and ’s analog provides conformational flexibility and hydrogen-bonding sites, which are critical for protein-ligand interactions. Replacing the 4-chlorophenyl group in with a 2-methoxyethyl group (target compound) may enhance solubility due to the ether moiety’s polarity. Methoxyethyl vs. Chlorophenyl: The methoxyethyl group (target) reduces hydrophobicity compared to chlorophenyl (Cl logP ≈ 2.0 vs. Trifluoromethyl Groups: Compounds like ’s 3,5-bis(trifluoromethyl)phenyl derivative exhibit strong electron-withdrawing effects, which can enhance binding affinity in anion recognition systems .

Synthesis Efficiency :

- The highest reported yield (72%) is for ’s pyrrole-carbonyl derivative, synthesized via a one-step carbonylation with triphosgene. This method could be adapted for the target compound by substituting 4-methoxyaniline with 4-(2-oxopiperidin-1-yl)aniline.

Biological Activity Trends: Urea derivatives with pyridinyl (e.g., ) or kinase-targeting motifs (e.g., ) often show antiproliferative or enzyme-inhibitory effects. Electron-Donating vs. Withdrawing Groups: Methoxy (electron-donating) and chloro (electron-withdrawing) substituents modulate electronic properties, affecting binding to hydrophobic pockets or charged residues in target proteins .

Biological Activity

1-(2-Methoxyethyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea, a synthetic organic compound, has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Compound Overview

- IUPAC Name : 1-(2-methoxyethyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea

- CAS Number : 1207004-56-5

- Molecular Formula : C15H21N3O3

- Molecular Weight : 291.35 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their activity.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing downstream signaling pathways.

Biological Activities

Research indicates several potential biological activities for 1-(2-Methoxyethyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea:

1. Anticancer Activity

- Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has shown promise in inhibiting the proliferation of colorectal cancer cells by inducing apoptosis.

2. Neuroprotective Effects

- Investigations into its neuroprotective properties indicate that it could mitigate neurodegeneration in models of Alzheimer's disease. The compound may reduce oxidative stress and inflammation in neuronal cells.

3. Antimicrobial Properties

- Some studies have reported antimicrobial effects against specific bacterial strains, suggesting potential applications in treating infections.

Table 1: Summary of Biological Activities and Findings

Synthetic Pathways and Applications

The synthesis of 1-(2-Methoxyethyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea typically involves several steps, including:

- Formation of Piperidinone Moiety : Cyclization of amine and ketone precursors.

- Attachment of Phenyl Ring : Reaction with phenyl halide or boronic acid.

- Urea Linkage Formation : Treatment with isocyanate or carbamoyl chloride.

- Methoxyethyl Group Addition : Alkylation with methoxyethyl halide.

This compound serves as a building block for developing more complex pharmaceuticals and materials, showcasing its versatility in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Methoxyethyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea, and how can reaction conditions be optimized?

- Methodology :

- Stepwise Synthesis :

Formation of the 2-oxopiperidin-1-ylphenyl intermediate : Achieved via nucleophilic substitution using 4-aminophenyl-2-oxopiperidine with methoxyethyl isocyanate under anhydrous conditions.

Urea bond formation : React the intermediate with 2-methoxyethylamine in dimethylformamide (DMF) at 60–80°C, catalyzed by triethylamine (TEA) to enhance coupling efficiency .

- Optimization Strategies :

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility and reaction rates.

- Catalyst use : TEA or 1,8-diazabicycloundec-7-ene (DBU) for acid scavenging .

- Yield Enhancement : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product with >90% purity .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?

- Key Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the urea bond and substitution patterns (e.g., methoxyethyl and oxopiperidinyl groups) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak matching theoretical mass) .

- Infrared (IR) Spectroscopy : Identifies carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and N-H bonds (urea, ~3300 cm⁻¹) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Q. What preliminary biological activities are hypothesized for this compound?

- Mechanistic Hypotheses :

- Enzyme Inhibition : The urea moiety may act as a hydrogen-bond donor, targeting proteases or kinases (e.g., similar to RET kinase inhibitors in ) .

- Receptor Binding : The 2-oxopiperidinyl group could mimic cyclic amine pharmacophores in G-protein-coupled receptor (GPCR) ligands .

- Initial Assays :

- In vitro cytotoxicity : Screen against cancer cell lines (e.g., HEK293, MCF-7) using MTT assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

- SAR Design :

- Variable Substituents : Modify the methoxyethyl chain (e.g., ethoxy, propyl) or oxopiperidinyl group (e.g., replacing oxygen with sulfur) .

- Activity Metrics : Compare IC₅₀ values in enzyme inhibition assays (Table 1).

- Table 1: Hypothetical SAR Data Based on Analogous Urea Derivatives

| Substituent (R₁) | Oxopiperidinyl Modifier (R₂) | IC₅₀ (µM) | Target |

|---|---|---|---|

| 2-Methoxyethyl | 2-Oxo | 0.45 | Kinase X |

| 2-Ethoxyethyl | 2-Thio | 1.20 | Kinase X |

| Unmodified | 2-Oxo | >10 | Kinase X |

| Data inferred from and . |

Q. How should researchers address contradictions in solubility versus bioactivity data?

- Case Example : High lipophilicity (logP >3) may improve membrane permeability but reduce aqueous solubility, leading to false negatives in cell-based assays .

- Resolution Strategies :

- Solubility Enhancement : Use co-solvents (e.g., DMSO/PBS mixtures) or formulate as nanoparticles .

- Parallel Assays : Compare results from cell-free (e.g., enzyme inhibition) and cell-based assays to isolate solubility effects .

Q. What advanced methodologies are recommended for elucidating the compound’s mechanism of action?

- Biochemical Assays :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to putative targets (e.g., kinases) .

- Computational Approaches :

- Molecular Docking : Simulate interactions with crystal structures of target proteins (e.g., using AutoDock Vina) .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Data Contradiction Analysis

Q. How to resolve discrepancies between in vitro potency and in vivo efficacy?

- Potential Factors :

- Metabolic Instability : Oxopiperidinyl groups may undergo hepatic oxidation. Test metabolite profiles using LC-MS/MS .

- Pharmacokinetics (PK) : Poor oral bioavailability due to low solubility. Conduct PK studies in rodent models with intravenous vs. oral dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.